[3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol

Medicinal Chemistry Enzyme Inhibition Malaria

Common research pain point: Sourcing fluorinated building blocks where inconsistent substitution patterns lead to loss of target potency and species selectivity. This compound (CAS 1417567-87-3) provides a precisely defined 3,5-difluoro-4-(trifluoromethyl)phenyl core, proven critical for on-target activity. - Potent selectivity evidence: Derivatives demonstrate a 195-fold selectivity window for P. falciparum DHODH over mammalian enzymes, mitigating off-target toxicity risks. - Rational SBDD enabled: High-resolution crystal structure data (PDB: 4ORM) available, confirming exact binding mode to guide analog design. - Reliable supply: Bulk stock available for immediate dispatch, supporting uninterrupted medicinal chemistry and agrochemical discovery workflows.

Molecular Formula C8H5F5O
Molecular Weight 212.12 g/mol
CAS No. 1417567-87-3
Cat. No. B1406799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol
CAS1417567-87-3
Molecular FormulaC8H5F5O
Molecular Weight212.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)C(F)(F)F)F)CO
InChIInChI=1S/C8H5F5O/c9-5-1-4(3-14)2-6(10)7(5)8(11,12)13/h1-2,14H,3H2
InChIKeyVRTWXMZDVDWKQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol: Key Building Block


[3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol (CAS 1417567-87-3), also known as 3,5-difluoro-4-(trifluoromethyl)benzyl alcohol, is a fluorinated aromatic alcohol with the molecular formula C8H5F5O and a molecular weight of 212.12 g/mol . It is a key building block in organic synthesis, particularly valued for introducing a highly fluorinated, electron-deficient aryl motif into pharmaceutical and agrochemical candidates . The compound features a unique substitution pattern of two fluorine atoms at the 3,5-positions and a trifluoromethyl group at the 4-position, resulting in a strongly electron-withdrawing and lipophilic core . This specific pattern imparts distinct steric and electronic properties that are leveraged in the design of bioactive molecules and advanced materials.

Motif Electron-deficient 3,5-difluoro-4-(trifluoromethyl)phenyl group for SAR studies
Property Reported to enhance lipophilicity and metabolic stability in lead optimization
Sector Used as building block in medicinal chemistry and agrochemical intermediate research

[3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol: Irreplaceable Motif


The precise 3,5-difluoro-4-(trifluoromethyl) substitution pattern is critical for achieving the desired physicochemical and biological outcomes in downstream applications. Substituting this compound with a generic, less fluorinated analog or one with a different halogen substitution pattern (e.g., dichloro or mono-fluoro) is not a straightforward interchange. Such changes profoundly alter key properties: the high electronegativity and small size of fluorine compared to chlorine, for instance, dramatically modulates lipophilicity, metabolic stability, and target binding affinity [1]. In specific drug discovery campaigns, the 3,5-difluoro arrangement has been shown to be essential for both potency and species selectivity against key enzyme targets like dihydroorotate dehydrogenase (DHODH), a feature that is lost or significantly reduced with other substitution patterns [2]. Therefore, assuming functional equivalence without empirical validation risks project failure, wasted resources, and the development of sub-optimal chemical matter.

Replacing the 3,5-difluoro pattern with dichloro or mono-fluoro analogs may alter species selectivity against target enzymes (e.g., DHODH) and disrupt binding affinity.

Site-selectivity in cross-coupling reactions can shift; the dichloro analog may not reproduce the regiochemical outcome observed with the difluoro core.

[3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol: Quantitative Evidence vs. Analogs


Lipophilicity & Electron-Withdrawing in DHODH Potency

In a series of triazolopyrimidine-based dihydroorotate dehydrogenase (DHODH) inhibitors, the 3,5-difluoro-4-(trifluoromethyl)phenyl motif provides a unique balance of lipophilicity and electron deficiency that enhances binding. When incorporated into the inhibitor DSM338, this specific substitution pattern achieves an IC50 of 190 nM against Plasmodium falciparum DHODH, compared to an IC50 of 37,000 nM against the rat enzyme [1][2]. This significant difference in potency is a direct result of the fluorine substitution pattern, which allows for selective binding to the parasite enzyme over the mammalian ortholog, a critical requirement for developing safe antimalarial drugs. In contrast, less fluorinated analogs in the same study showed a marked loss of species selectivity, with their mammalian DHODH inhibition increasing proportionally with increased fluorination.

Species Selectivity
Head-to-head
DSM338 derivative: PfDHODH IC50 190 nM vs Rat DHODH IC50 37,000 nM; ~195-fold selectivity
Reported species-selectivity context for DHODH inhibitor series
Enzyme inhibition assay; cross-study comparable data
Medicinal Chemistry Enzyme Inhibition Malaria

Fluorine Substitution Effect on Predicted LogP

The substitution of hydrogen with fluorine atoms significantly increases the lipophilicity (LogP) and electron-withdrawing properties of the phenyl ring. This is a quantifiable difference with a direct impact on drug-likeness and synthetic utility. For [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol, the predicted LogP is substantially higher than that of the non-fluorinated parent, [4-(trifluoromethyl)phenyl]methanol. This increase in lipophilicity is often correlated with improved membrane permeability and target binding for intracellular targets.

Lipophilicity
Class-level inference
Predicted cLogP 2.78 vs 1.86 for non-fluorinated analog; ~8-fold increase
Supports lipophilicity property review for lead design
Predicted values; experimental confirmation recommended
Medicinal Chemistry Physicochemical Property Prediction Lead Optimization

Reactivity Difference: F vs. Cl in Cross-Coupling

The 3,5-difluoro pattern imparts a distinct electronic and steric environment that influences site-selectivity in cross-coupling reactions, a key differentiator from its 3,5-dichloro analog. Studies on site-selective Suzuki-Miyaura reactions of dihalogenated trifluoromethylbenzenes demonstrate that the fluorine substituents (as in the target compound's core) exhibit different reactivity parameters compared to chlorine substituents [1]. The high electronegativity and strong inductive effect of fluorine atoms can direct cross-coupling to specific positions or protect other sites, whereas chlorine atoms, being larger and less electronegative, alter both steric hindrance and electronic control at the reactive centers.

Synthetic Reactivity
Class-level inference
Difluoro pattern directs site-selective cross-coupling; dichloro analog alters steric and electronic control
Synthetic planning may require method validation if substituting halogen pattern
Palladium-catalyzed conditions may differ; yields not guaranteed
Synthetic Methodology Cross-Coupling Site-Selectivity

Crystal Structure: Binding Mode in PfDHODH

High-resolution crystal structures of Plasmodium falciparum DHODH in complex with the inhibitor DSM338 (PDB: 4ORM) reveal that the 3,5-difluoro-4-(trifluoromethyl)phenyl moiety occupies a specific hydrophobic pocket [1]. The structure, refined to a resolution of 2.07 Å, shows that the difluoro substitution pattern is essential for making key van der Waals contacts within this pocket. The fluorine atoms at the 3 and 5 positions are positioned to interact favorably with the protein surface, contributing to the inhibitor's potency and, more importantly, its species selectivity. In analogous complexes with mammalian DHODH (e.g., PDB: 4OQV), the binding pose of this moiety is subtly shifted due to sequence differences in the pocket, providing a structural basis for the observed selectivity data.

Binding Mode
Head-to-head
PfDHODH co-crystal (2.07 Å) shows specific hydrophobic pocket engagement; differs from human DHODH pose
Supports structural basis for species-selectivity interpretation
Requires validation in analogous target systems
Structural Biology X-ray Crystallography Drug Design

Molecular Property Differentiation for Agrochemicals

The compound's unique electronic profile is not only relevant to pharmaceuticals. For agrochemical applications, the difluoro substitution pattern significantly alters predicted physicochemical properties compared to non-fluorinated or differently halogenated analogs, which is critical for achieving optimal bioavailability and environmental fate profiles. [3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol is cited as a precursor to active ingredients in fungicidal compositions [1]. Its high fluorine content and specific substitution pattern are designed to impart resistance to metabolic degradation (e.g., by cytochrome P450 enzymes) and to enhance the molecule's ability to penetrate plant cuticles.

Agrochemical Use
Supporting evidence
Cited as intermediate in fungicidal composition patents
Reported agrochemical intermediate context
Crop-specific efficacy requires independent validation
Agrochemicals Fungicides Physicochemical Properties

[3,5-Difluoro-4-(trifluoromethyl)phenyl]methanol: Application Scenarios


Species-Selective Antiparasitic Agent Design

This building block is ideally suited for medicinal chemistry programs targeting parasitic diseases like malaria, where high selectivity over the human host enzyme is paramount. The 195-fold selectivity window demonstrated by its derivative DSM338 against P. falciparum DHODH versus the mammalian enzyme provides a strong, evidence-based rationale for its use in creating safer therapeutics with reduced off-target toxicity [1][2]. Incorporation of this specific fluorinated motif can be a key strategy for optimizing lead compounds in this target class.

Advanced Fluorinated Building Blocks & Materials

The compound's potent electron-withdrawing nature and lipophilic character make it an excellent starting material for creating next-generation fluorinated intermediates. Its unique 3,5-difluoro-4-trifluoromethyl pattern, which influences site-selectivity in cross-coupling reactions [1], allows chemists to construct complex, highly fluorinated architectures like bi- and terphenyls with precision. This is valuable in materials science for developing new liquid crystals, organic semiconductors, or specialty polymers with enhanced chemical resistance and unique dielectric properties.

Agrochemical Lead Optimization for Bioavailability

For the development of new fungicides or herbicides, the compound serves as a privileged intermediate. Its use is supported by patent literature [1], indicating its proven role in formulating effective agrochemicals. The high degree of fluorination is a well-established strategy to improve a molecule's metabolic stability and uptake in target organisms, which are critical factors for developing commercially viable and environmentally sound crop protection products.

Structure-Based Drug Design (SBDD)

The availability of high-resolution crystal structures (e.g., PDB: 4ORM) showing the exact binding mode of the 3,5-difluoro-4-(trifluoromethyl)phenyl moiety provides an unparalleled advantage in SBDD [1]. Researchers can leverage this structural information to rationally design new analogs, predict binding affinities, and understand the molecular basis of selectivity. This is a significant differentiator over other fluorinated building blocks where such detailed structural data with a relevant biological target may not exist.

Application
Selection Property
Validation Focus
Parasitic target enzyme selectivity studies
Reported species-selectivity profile (Pf vs mammalian DHODH)
Counter-screening against host orthologs; selectivity index verification
Fluorinated biaryl and terphenyl construction
Site-selectivity in palladium-mediated cross-coupling
Regioselectivity assessment; reaction condition optimization
Agrochemical intermediate profile evaluation
Patent-supported agrochemical building block context
Crop protection efficacy; metabolic stability assessment
Structure-guided inhibitor candidate design
High-resolution co-crystal structure availability
Binding pose reproducibility across species; in silico docking validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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